N-(3-fluoro-4-morpholinophenyl)-2-(4-methylpiperazino)acetamide
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Overview
Description
N-(3-fluoro-4-morpholinophenyl)-2-(4-methylpiperazino)acetamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a morpholine ring, and a piperazine ring[_{{{CITATION{{{_2{Process for preparation of (s) (n- [ [3- 3-fluoro-4- (4 ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-(4-methylpiperazino)acetamide typically involves multiple steps, starting with the preparation of the core phenyl ring[_{{{CITATION{{{2{Process for preparation of (s) (n- [ [3- [3-fluoro-4- (4 ...](https://patents.google.com/patent/WO2009063505A2/en). The fluorination of the phenyl ring is often achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI)[{{{CITATION{{{2{Process for preparation of (s) (n- [ [3- [3-fluoro-4- (4 ](https://patentsgooglecom/patent/WO2009063505A2/en){{{CITATION{{{_2{Process for preparation of (s) (n- [ [3- 3-fluoro-4- (4 ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield[_{{{CITATION{{{_2{Process for preparation of (s) (n- [ [3- 3-fluoro-4- (4 .... The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluoro-4-morpholinophenyl)-2-(4-methylpiperazino)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Process for preparation of (s) (n- [ [3- 3-fluoro-4- (4 ...[{{{CITATION{{{_3{Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline ...](https://link.springer.com/article/10.1007/s11164-017-3114-1).
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, N-(3-fluoro-4-morpholinophenyl)-2-(4-methylpiperazino)acetamide can serve as a probe to study biological processes and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs for treating infections, inflammation, and other diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which N-(3-fluoro-4-morpholinophenyl)-2-(4-methylpiperazino)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Linezolid: A synthetic antibiotic used for treating infections caused by gram-positive bacteria.
Fluoroquinolones: A class of antibiotics that include fluorine atoms in their structure.
Uniqueness: N-(3-fluoro-4-morpholinophenyl)-2-(4-methylpiperazino)acetamide stands out due to its unique combination of functional groups and its potential for diverse applications across multiple fields.
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Properties
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O2/c1-20-4-6-21(7-5-20)13-17(23)19-14-2-3-16(15(18)12-14)22-8-10-24-11-9-22/h2-3,12H,4-11,13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDHMYNQONHXOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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